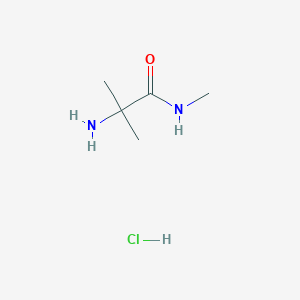

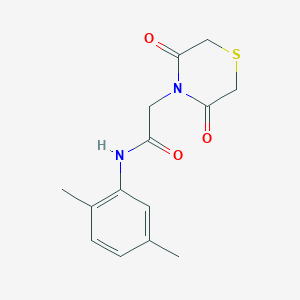

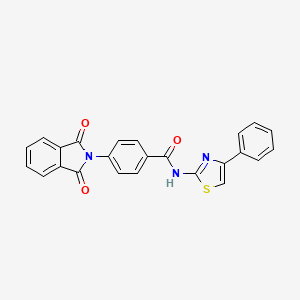

![molecular formula C18H18FN5O3 B2580577 1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953175-75-2](/img/structure/B2580577.png)

1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C18H18FN5O3 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole nucleus, which is a five-membered heterocycle. This nucleus is present in different structures leading to diversified applications in different areas such as technology, medicine, and agriculture .Aplicaciones Científicas De Investigación

Antibacterial Applications

Novel Oxazolidinone Derivatives

A study by Sang et al. (2016) introduced FYL-67, a novel oxazolidinone derivative, showcasing its effectiveness against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The research detailed the compound's phase I metabolism through in vitro and in vivo approaches, identifying two main metabolites and suggesting a metabolic pathway that could inform further drug development and analytical methodologies for biological samples Sang et al., 2016.

Neuroinflammatory and Neurodegenerative Disease Treatment

Translocator Protein (TSPO) Ligands

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. The study highlighted the potential of these compounds for in vivo PET imaging of neuroinflammation, with two derivatives showing significant brain uptake and localization in an AMPA-mediated lesion model, suggesting their utility in diagnosing and monitoring neuroinflammatory conditions Damont et al., 2015.

Antimicrobial Activity Beyond Antibacterial

Broad Spectrum Antimicrobial Potency

Desai et al. (2012) detailed the synthesis of novel quinoline-based derivatives, including compounds structurally similar to the query compound, demonstrating antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This study provides insights into the potential of these compounds to serve as lead molecules for the development of new antimicrobial agents Desai et al., 2012.

Exploratory and Mechanistic Studies

Defluorination Mechanisms

Fasani et al. (2008) conducted an exploratory study on the defluorination of an (aminofluorophenyl)oxazolidinone, elucidating potential S(N)1(Ar*) vs. S(R(+)N)1(Ar*) mechanisms. This research offers valuable mechanistic insights into the photoreactivity of such compounds, which could influence the design of future drugs and their environmental degradation pathways Fasani et al., 2008.

Direcciones Futuras

Mecanismo De Acción

Target of Action

A related compound, a series of 3-(4-fluorophenyl)-1h-pyrazole derivatives, has been evaluated for their antiproliferative activity against two prostate cancer cell lines (lncap and pc-3) and androgen receptor target gene prostate-specific antigen (psa) inhibitory activity in lncap cells .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O3/c19-13-1-3-14(4-2-13)24-17-15(11-21-24)18(26)23(12-20-17)6-5-16(25)22-7-9-27-10-8-22/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNPMKFHRFEEQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

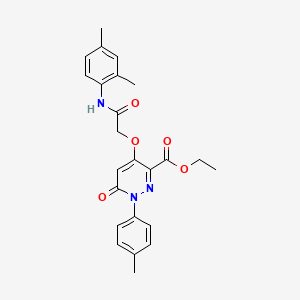

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)

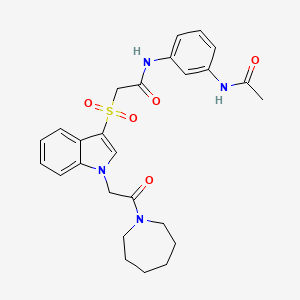

![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)

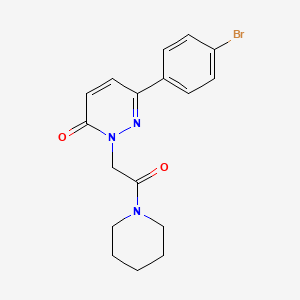

![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)